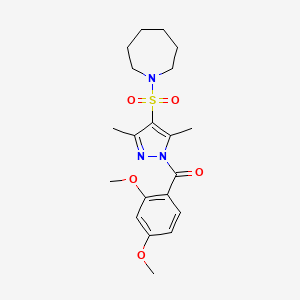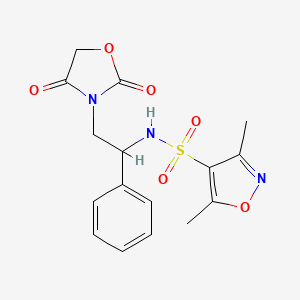
N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as PTA-659 and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4).
Applications De Recherche Scientifique
Synthesis and Evaluation as Corrosion Inhibitors
N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide derivatives have been explored for their potential as corrosion inhibitors. The study by Yıldırım & Çetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested their corrosion prevention efficiencies on steel in acidic and mineral oil media. These compounds showed promising results as corrosion inhibitors, especially at 50 ppm concentration in acidic media, highlighting their application in protecting metals from corrosion in various industrial settings (Yıldırım & Çetin, 2008).
Fluorescent Probes for Mercury Ion Detection
Another application area for these compounds is in the development of fluorescent probes for detecting mercury ions. Shao et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives from β-lactam carbenes and 2-pyridyl isonitriles, demonstrating their efficiency as fluorescent probes for mercury ions both in acetonitrile and buffered aqueous solutions. This research signifies the role of these compounds in environmental monitoring and safety by enabling the sensitive detection of mercury ions (Shao et al., 2011).
Development of Anticancer Agents
The compound's framework has also been integrated into the design of anticancer agents. For instance, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives and evaluated them for Src kinase inhibitory activities. This study contributes to cancer research by providing insights into the structure-activity relationship of these compounds, offering potential pathways for developing new cancer therapies (Fallah-Tafti et al., 2011).
Antimicrobial and Antioxidant Properties
Exploring the antimicrobial and antioxidant properties of related compounds, Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, demonstrating significant antimicrobial activity. This research indicates the potential of N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide derivatives in developing new antimicrobial agents (Bondock et al., 2008).
Propriétés
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-4-6-15(7-5-13)17-9-16(21-23-17)10-18(22)20-12-14-3-2-8-19-11-14/h2-9,11H,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSURVSEBOJIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2778292.png)


![Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2778297.png)

![Methyl (2S)-3-methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B2778301.png)
![N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778303.png)


![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2778306.png)
![2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2778308.png)

